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# molecular evolution of the human IL-2 gene

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An In-depth Technical Guide to the Molecular Evolution of the Human Interleukin-2 (IL-2) Gene

Prepared for: Researchers, scientists, and drug development professionals.

### **Abstract**

Interleukin-2 (IL-2) is a pleiotropic cytokine critical to the regulation of the adaptive immune response. As a central signaling molecule, the IL2 gene is subject to intense and complex evolutionary pressures, balancing the need to respond to a diverse and rapidly evolving pathogenic landscape against the risk of autoimmunity. This document provides a comprehensive analysis of the molecular evolution of the human IL2 gene, detailing its evolutionary history, the selection pressures that have shaped its modern form, and comparative genomic data. It includes detailed experimental protocols for evolutionary analysis and visualizes key biological and methodological pathways to facilitate a deeper understanding for research and therapeutic development.

# **Introduction to Interleukin-2**

Interleukin-2 is a cytokine belonging to the y-chain family, which also includes IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Primarily produced by activated CD4+ and CD8+ T cells, IL-2 is a potent T cell growth factor required for the proliferation and differentiation of T and B lymphocytes.[2][3] Its function is pivotal in orchestrating an effective immune response, including the development of T cell immunological memory and the maintenance of self-tolerance through the support of regulatory T cells (Tregs).[1] The profound impact of IL-2 on immune homeostasis makes the evolutionary trajectory of its gene a subject of significant interest, offering insights into host-



pathogen co-evolution and providing a basis for the rational design of immunomodulatory therapeutics.

# **Evolutionary History and Phylogenetics**

The IL2 gene is a member of a structurally related family of cytokines characterized by a four alpha-helix bundle structure.[1] Its evolutionary origins can be traced to early jawed vertebrates.[1] The gene organization of IL2 has been well-conserved throughout evolution, typically comprising four exons and three introns.[4][5]

A critical aspect of IL-2's evolution is its co-evolution with its receptor, the IL-2R. The high-affinity receptor is a heterotrimeric complex consisting of alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and common gamma (γc or CD132) chains.[6][7] The γc chain is a shared component among several cytokine receptors, highlighting a modular aspect of cytokine signaling evolution.[8] In fish, IL-2 shares a receptor alpha chain with IL-15, suggesting that a gene duplication and subsequent diversification event in tetrapods led to the specialized IL-2Rα chain seen in mammals.[1]

Phylogenetic analyses show that the IL2 gene has experienced high substitution rates, particularly in mammals.[9] This rapid evolution complicates the identification of orthologs in more distantly related species using sequence homology alone and suggests that functional conservation may outpace sequence identity.[9]

### Selection Pressures on the Human IL-2 Gene

Genes involved in the immune response are often subject to strong selective pressures as they are at the forefront of the host-pathogen arms race. The IL2 gene is no exception, showing evidence of both purifying and positive selection.

Purifying (Negative) Selection: This is the dominant force acting on most of the gene, reflecting the critical and highly constrained functional roles of IL-2. Key structural motifs, such as the cysteine residues forming disulfide bonds and regions crucial for receptor binding, are highly conserved. A dN/dS ratio less than 1 indicates that non-synonymous (amino acid-changing) mutations are purged from the population, preserving the protein's essential functions.[10]



• Positive (Darwinian) Selection: This type of selection favors new, advantageous mutations. For immune genes, this is often driven by the need to adapt to novel or evolving pathogens. A dN/dS ratio greater than 1 is a hallmark of positive selection.[10] While a specific value for the human lineage is not prominently documented, studies in other mammals have detected strong signals of positive selection. For instance, an analysis of ancestral IL-2 genes in ruminants revealed a dN/dS ratio of 2.0, indicating a period of rapid adaptation in this lineage.[9][11] This suggests that IL-2 has evolved to interact with a dynamically changing immune context, likely influenced by species-specific pathogens.

In humans, a dimorphic polymorphism has been identified in the first exon of the IL2 gene, though it is phenotypically silent.[12] The expression of the gene is also subject to unusual monoallelic regulation in mature thymocytes, a mechanism for tightly controlling its expression levels.[2]

# **Data Presentation: Comparative Genomics**

The sequence of the IL-2 protein is highly variable between divergent species but shows significant conservation among closely related ones, such as primates. This reflects its rapid evolution and the conserved function within specific mammalian orders.

Table 1: IL-2 Amino Acid Sequence Identity Compared to **Human IL-2** 

| Species                   | Common Taxonomic Name Group |              | Sequence<br>Identity (%) | Reference(s) |
|---------------------------|-----------------------------|--------------|--------------------------|--------------|
| Pan troglodytes           | Chimpanzee                  | Primate      | ~99%                     | [7]          |
| Macaca mulatta            | Rhesus<br>Macaque           | Primate      | 93-99% (general)         | [7]          |
| Mus musculus              | House Mouse                 | Rodent       | 56%                      | [1][6]       |
| Rattus<br>norvegicus      | Norway Rat                  | Rodent       | 66%                      | [13]         |
| Bos taurus                | Cattle                      | Artiodactyla | 66%                      | [14]         |
| Canis lupus<br>familiaris | Dog                         | Carnivora    | 75.2%                    | [14]         |



Table 2: Metrics of Molecular Evolution for the IL-2 Gene

| Lineage                | Method                        | Metric | Value | Interpretati<br>on              | Reference(s |
|------------------------|-------------------------------|--------|-------|---------------------------------|-------------|
| Ancestral<br>Ruminants | dN/dS<br>(bN/bS)              | Ratio  | 2.0   | Strong<br>Positive<br>Selection | [11]        |
| Mammals<br>(General)   | Substitution<br>Rate Analysis | Rate   | High  | Rapid<br>Evolution              | [9]         |

# Experimental Protocols Protocol for Phylogenetic Analysis of the IL-2 Gene

This protocol outlines the standard computational pipeline for reconstructing the evolutionary history of the IL2 gene.

- Sequence Acquisition:
  - Obtain the human IL-2 protein (UniProt: P60568) or gene (Gene ID: 3558) sequence from the National Center for Biotechnology Information (NCBI) or UniProt database.
  - Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences (orthologs) in a target set of species (e.g., primates, other mammals).
  - Download the sequences in FASTA format.
- Multiple Sequence Alignment (MSA):
  - Align the collected sequences using a program like Clustal Omega or MAFFT.
  - The goal is to align homologous residues in columns.
  - Visually inspect the alignment and manually edit where necessary to correct obvious misalignments, particularly around gaps.
- Model of Evolution Selection:



- Use the generated alignment to determine the best-fit model of amino acid or nucleotide substitution.
- Software such as ProtTest or ModelFinder will test various models (e.g., JTT, WAG, LG for proteins; GTR, HKY for nucleotides) and rank them based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
- Phylogenetic Tree Reconstruction:
  - Using the alignment and the selected evolutionary model, infer the phylogenetic tree.
     Common methods include:
    - Maximum Likelihood (ML): Methods like PhyML or RAxML are widely used. They evaluate the likelihood of the observed data given a specific tree topology and model.
    - Bayesian Inference (BI): Programs like MrBayes use a Markov Chain Monte Carlo (MCMC) approach to explore the space of possible trees and estimate posterior probabilities for clades.
    - Neighbor-Joining (NJ): A faster, distance-based method useful for preliminary analysis.
- Assessing Tree Reliability:
  - Evaluate the statistical support for the nodes (branches) in the tree.
  - Bootstrap Analysis: The most common method for ML trees. It involves resampling the alignment columns to create new datasets, building trees for each, and calculating the percentage of times a particular node appears in the resulting trees (bootstrap value). A value ≥ 70% is typically considered significant.
  - Posterior Probability: In Bayesian inference, this value directly represents the probability of a clade being correct given the data and model. A value ≥ 0.95 is considered strong support.

### **Protocol for Detecting Natural Selection**

This protocol describes methods to identify the selective pressures acting on the IL2 coding sequence.

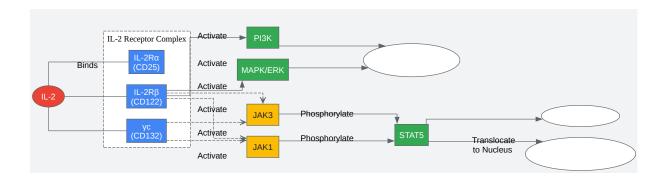


- Sequence Preparation:
  - Obtain orthologous coding DNA sequences (CDS) for the species of interest.
  - Create a codon-based multiple sequence alignment. This ensures that the reading frame is maintained.
- Calculating dN/dS (Ka/Ks) Ratios:
  - The ratio of the non-synonymous substitution rate (dN or Ka) to the synonymous substitution rate (dS or Ks) is a powerful indicator of selective pressure.
  - Use software like PAML (Phylogenetic Analysis by Maximum Likelihood) or HyPhy (Hypothesis Testing using Phylogenies).
  - Interpretation:[10]
    - dN/dS < 1: Purifying (negative) selection is dominant.</li>
    - dN/dS = 1: Neutral evolution (genetic drift).
    - dN/dS > 1: Positive (diversifying) selection.
  - These programs can calculate an average dN/dS for the entire gene or use "site models" to identify specific codons that may be under positive selection.
- McDonald-Kreitman (MK) Test:
  - This test compares the ratio of non-synonymous to synonymous polymorphisms within a species (Pn/Ps) to the ratio of non-synonymous to synonymous fixed differences between species (Dn/Ds).
  - A significant excess of non-synonymous fixed differences (Dn/Ds > Pn/Ps) suggests the action of positive selection.

# Mandatory Visualizations IL-2 Signaling Pathway



The binding of IL-2 to its receptor complex initiates multiple downstream signaling cascades crucial for T cell activation, proliferation, and survival.



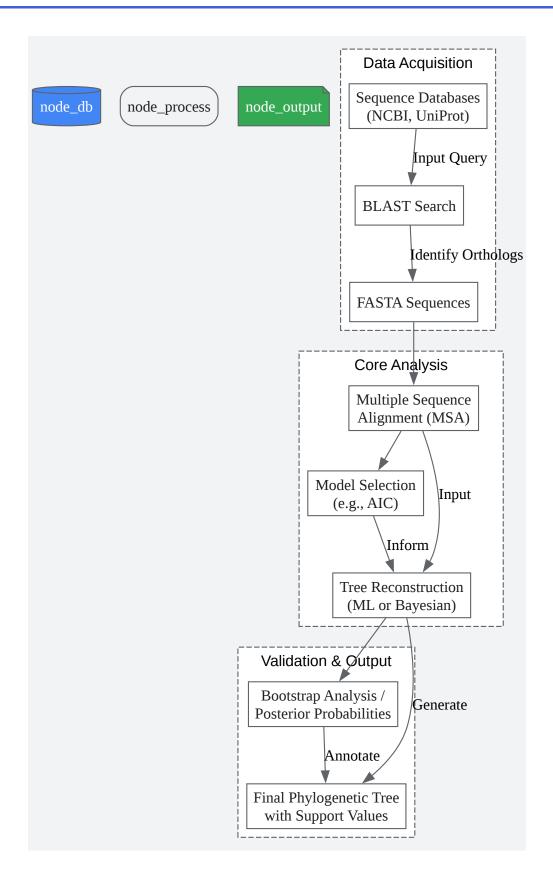
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Caption: The IL-2 signaling cascade is initiated by IL-2 binding its receptor.

# **Experimental Workflow for Phylogenetic Analysis**

This diagram illustrates the logical steps involved in performing a phylogenetic analysis of a gene like IL2.





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Caption: A standard bioinformatics workflow for molecular phylogenetic analysis.



### **Conclusion and Future Directions**

The molecular evolution of the human IL2 gene is a story of dynamic adaptation driven by the relentless pressure of pathogens. While core functional elements are conserved by strong purifying selection, the gene exhibits rapid evolution, with evidence of positive selection in mammalian lineages, allowing the immune system to adapt. The high degree of sequence conservation among primates underscores their value as models for studying IL-2 biology, although key differences must be considered.

For drug development professionals, this evolutionary context is critical. Understanding which regions of the IL-2 protein are conserved versus which are variable can guide the engineering of novel IL-2 variants ("superkines") with tailored affinities for specific receptor subunits, potentially separating the therapeutic (e.g., anti-cancer) effects from the toxic or immunosuppressive (Treg-activating) effects. Future research integrating population genetics, structural biology, and functional immunology will continue to unravel the complexities of IL-2 evolution, paving the way for more sophisticated and effective immunotherapies.

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